molecular formula C15H13ClFN3O2S B11493431 5-(2-chloro-6-fluorophenyl)-2-(ethylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

5-(2-chloro-6-fluorophenyl)-2-(ethylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B11493431
M. Wt: 353.8 g/mol
InChI Key: VPQYHOUHLNJFIC-UHFFFAOYSA-N
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Description

5-(2-CHLORO-6-FLUOROPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLORO-6-FLUOROPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo various reactions such as nucleophilic substitution, cyclization, and sulfonation.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

Medicinally, pyrido[2,3-d]pyrimidines have been investigated for their potential to treat various diseases, including cancer, inflammation, and infectious diseases. The specific compound may have unique properties that make it suitable for certain therapeutic applications.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialized applications.

Mechanism of Action

The mechanism of action of 5-(2-CHLORO-6-FLUOROPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Substituted Anilines: Compounds with similar substituents on the aromatic ring may have related chemical properties.

Uniqueness

The uniqueness of 5-(2-CHLORO-6-FLUOROPHENYL)-2-(ETHYLSULFANYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE lies in its specific combination of substituents and the resulting biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13ClFN3O2S

Molecular Weight

353.8 g/mol

IUPAC Name

5-(2-chloro-6-fluorophenyl)-2-ethylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H13ClFN3O2S/c1-2-23-15-19-13-12(14(22)20-15)7(6-10(21)18-13)11-8(16)4-3-5-9(11)17/h3-5,7H,2,6H2,1H3,(H2,18,19,20,21,22)

InChI Key

VPQYHOUHLNJFIC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C(=O)N1

Origin of Product

United States

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